A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER.
See also: Erlotinib Hydrochloride (preferred); Erlotinib (has active moiety).
Erlotinib hydrochloride
CAS No.: 183319-69-9
Cat. No.: VC20750392
Molecular Formula: C22H24ClN3O4
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 183319-69-9 |
---|---|
Molecular Formula | C22H24ClN3O4 |
Molecular Weight | 429.9 g/mol |
IUPAC Name | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride |
Standard InChI | InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H |
Standard InChI Key | GTTBEUCJPZQMDZ-UHFFFAOYSA-N |
SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Canonical SMILES | [H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-] |
Appearance | White or off-white powder |
Chemical Properties and Structure
Erlotinib hydrochloride is a quinazolinamine compound with the molecular formula C22H23N3O4.HCl and a molecular weight of 429.90 g/mol . The compound has a pKa of 5.42 at 25°C . Its solubility is pH-dependent, with decreasing solubility as pH increases . This characteristic influences its absorption profile in different regions of the gastrointestinal tract.
The compound belongs to a class of small molecule inhibitors that specifically target the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase domain, forming a reversible bond that prevents receptor activation .
Physical and Chemical Data
Property | Value |
---|---|
Molecular Formula | C22H23N3O4.HCl |
Molecular Weight | 429.90 g/mol |
pKa | 5.42 at 25°C |
Solubility | pH-dependent (decreases with increasing pH) |
Chemical Class | Quinazolinamine |
Mechanism of Action
Erlotinib hydrochloride functions as a direct-acting inhibitor of human EGFR tyrosine kinase with remarkable potency, exhibiting an IC50 of 2 nM in cell-free assays . By binding to the ATP binding site of the receptor, erlotinib prevents autophosphorylation and subsequent activation of signal transduction pathways that promote cancer cell proliferation and survival.
In intact tumor cells, erlotinib reduces EGFR autophosphorylation with an IC50 of 20 nM . The compound demonstrates selective inhibition of the recombinant intracellular domain of EGFR with an IC50 of 1 nM .
Recent studies have revealed that erlotinib is also a potent inhibitor of JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia . This finding expands its potential therapeutic applications to include myeloproliferative disorders.
Inhibitory Potency
Target | IC50 Value |
---|---|
EGFR tyrosine kinase (cell-free) | 2 nM |
EGFR autophosphorylation (intact tumor cells) | 20 nM |
Recombinant EGFR intracellular domain | 1 nM |
DiFi cell proliferation | 100 nM |
Pharmacokinetic Profile
Absorption
Erlotinib demonstrates approximately 60% absorption after oral administration under fasting conditions . Its bioavailability is substantially increased by food, reaching almost 100% when taken with meals . Peak plasma concentrations occur approximately 4 hours following oral dosing . Factors that can decrease erlotinib exposure include smoking, which has been shown to reduce systemic availability .
Distribution
The apparent volume of distribution of erlotinib is 232 L, indicating extensive tissue distribution . The compound exhibits high protein binding in plasma, with approximately 93% bound primarily to albumin and alpha-1 acid glycoprotein (AAG) .
Metabolism
Erlotinib undergoes hepatic metabolism primarily via the cytochrome P450 enzyme system . In vitro assays have demonstrated that CYP3A4 is the predominant enzyme responsible for its metabolism, with lesser contributions from CYP1A2 and the extrahepatic isoform CYP1A1 .
Elimination
Following a 100 mg oral dose, 91% of erlotinib is recovered, with 83% appearing in feces (1% as unchanged parent compound) and 8% in urine (0.3% as unchanged parent compound) . This distribution pattern indicates predominant hepatobiliary excretion of the drug and its metabolites.
Half-life and Clearance
Erlotinib has a median half-life of 36.2 hours, which allows for convenient once-daily dosing . Smoking has been observed to increase the clearance rate of erlotinib by approximately 24%, potentially necessitating dosage adjustments in patients who smoke .
Parameter | Value |
---|---|
Bioavailability | ~60% (fasting), ~100% (with food) |
Time to Peak Concentration | 4 hours |
Volume of Distribution | 232 L |
Protein Binding | 93% |
Primary Metabolism | CYP3A4 (major), CYP1A2, CYP1A1 (minor) |
Elimination | 83% feces, 8% urine |
Half-life | 36.2 hours (median) |
Clearance | Increased by 24% in smokers |
Therapeutic Applications
Non-Small Cell Lung Cancer
Erlotinib hydrochloride is approved for the treatment of non-small cell lung cancer (NSCLC) that is metastatic and harbors specific EGFR gene mutations . Its approved uses include:
-
First-line therapy for EGFR mutation-positive NSCLC
-
Maintenance therapy for appropriate patients
-
Treatment of patients whose disease has progressed following chemotherapy
It is important to note that the use of erlotinib for NSCLC without EGFR gene mutations is no longer FDA-approved, highlighting the importance of molecular testing in guiding treatment decisions .
Pancreatic Cancer
Erlotinib is approved for use in combination with gemcitabine hydrochloride for the treatment of advanced pancreatic cancer, particularly in cases where the tumor cannot be surgically removed or has metastasized .
Investigational Applications
Beyond its approved indications, erlotinib is being studied in clinical trials for potential efficacy in other types of cancer . Additionally, its inhibitory effect on JAK2V617F suggests potential applications in myeloproliferative disorders .
FDA-Approved Indications
Indication | Specific Use | Standard Dosing |
---|---|---|
NSCLC with EGFR mutations | First-line therapy | 150 mg orally once daily |
NSCLC with EGFR mutations | Maintenance therapy | 150 mg orally once daily |
NSCLC with EGFR mutations | After progression on chemotherapy | 150 mg orally once daily |
Pancreatic cancer | With gemcitabine for advanced disease | 100-150 mg orally once daily |
Clinical Efficacy and Ongoing Research
Efficacy in NSCLC
The secondary objectives of this trial include:
Efficacy in Pancreatic Cancer
When combined with gemcitabine hydrochloride, erlotinib has shown modest but statistically significant improvements in survival for patients with advanced pancreatic cancer compared to gemcitabine alone .
Predictive Factors for Response
Ongoing research is focused on optimizing the therapeutic impact of erlotinib by identifying reliable predictive factors for patient response . The molecular characterization of potentially sensitive NSCLC patients represents an important step in personalizing treatment approaches and maximizing clinical benefit .
System | Common Adverse Effects | Rare/Serious Adverse Effects |
---|---|---|
Dermatologic | Rash, dry skin, acne | Stevens-Johnson syndrome, toxic epidermal necrolysis |
Gastrointestinal | Diarrhea, nausea, vomiting | Gastrointestinal perforation, severe stomach pain |
Respiratory | Cough, dyspnea | Interstitial lung disease, pulmonary fibrosis |
Hepatic | Elevated liver enzymes | Hepatotoxicity, liver failure |
Ocular | Eye irritation | Vision changes, corneal disorders |
Neurological | Headache | Cerebrovascular events, seizures |
Renal | - | Decreased urine output, renal failure |
Synthesis and Manufacturing
The synthesis of erlotinib hydrochloride has been described as a seven-step process starting from 3,4-dihydroxy benzoic acid . Recent modifications to the synthesis protocol have improved efficiency and reduced costs.
This optimization represents an important advancement in making erlotinib hydrochloride more economically accessible for cancer treatment .
Synthesis Yield Data
Current Research and Future Directions
Ongoing research is focused on optimizing the therapeutic impact of erlotinib in NSCLC and other cancers through several avenues:
-
Identification of reliable biomarkers to predict response
-
Exploration of combination therapies to enhance efficacy
-
Investigation of novel dosing strategies to mitigate resistance
Additionally, the discovery of erlotinib's inhibitory effect on JAK2V617F opens new avenues for research into its potential applications in myeloproliferative disorders .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume